5-Chloro-2,4-difluorobenzyl bromide
Overview
Description
5-Chloro-2,4-difluorobenzyl bromide is an organic compound with the molecular formula C7H4BrClF2. It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-difluorobenzyl bromide typically involves the bromination of 5-Chloro-2,4-difluorotoluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using analytical techniques such as gas chromatography (GC) to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,4-difluorobenzyl bromide undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile such as an amine, thiol, or alkoxide.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a benzylamine derivative, while reduction would yield the corresponding toluene derivative .
Scientific Research Applications
5-Chloro-2,4-difluorobenzyl bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2,4-difluorobenzyl bromide involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce different functional groups onto the benzene ring . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
2,4-Difluorobenzyl bromide: Similar in structure but lacks the chlorine atom.
5-Chloro-2,4-difluorotoluene: The precursor to 5-Chloro-2,4-difluorobenzyl bromide, differing by the absence of the bromine atom.
Benzyl bromide: The parent compound, lacking the chlorine and fluorine substitutions.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. These substituents influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(bromomethyl)-5-chloro-2,4-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXJKFYACLAPDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258715 | |
Record name | 1-(Bromomethyl)-5-chloro-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915409-64-2 | |
Record name | 1-(Bromomethyl)-5-chloro-2,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915409-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-5-chloro-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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